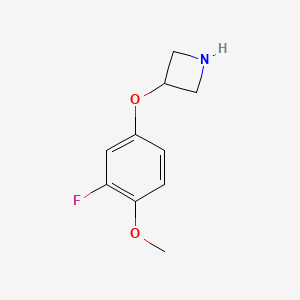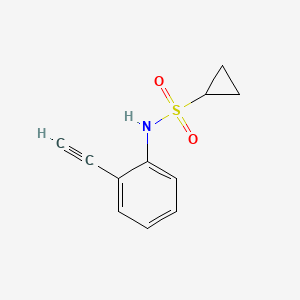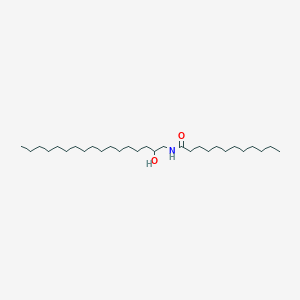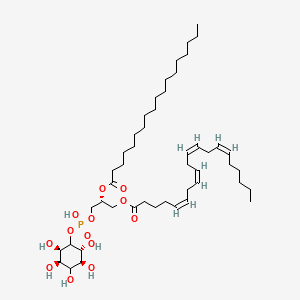![molecular formula C13H13O5- B12067689 1,3-Benzenedicarboxylic acid, 5-[(2E)-2-butenyloxy]-, monomethyl ester](/img/structure/B12067689.png)
1,3-Benzenedicarboxylic acid, 5-[(2E)-2-butenyloxy]-, monomethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzenedicarboxylic acid, 5-[(2E)-2-butenyloxy]-, monomethyl ester (C9H8O4) is a chemical compound with a molar mass of approximately 180.16 g/mol . It belongs to the class of aromatic carboxylic acids and esters.
Métodos De Preparación
Synthetic Routes:: The synthesis of this compound involves esterification of 1,3-benzenedicarboxylic acid (also known as isophthalic acid) with methanol. The reaction typically occurs under acidic conditions, using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The esterification process yields the monomethyl ester of 1,3-benzenedicarboxylic acid.
Industrial Production:: Industrial production methods may vary, but the esterification process remains the key step. Large-scale production typically employs continuous flow reactors or batch reactors to optimize yield and purity.
Análisis De Reacciones Químicas
Reactions:: 1,3-Benzenedicarboxylic acid, 5-[(2E)-2-butenyloxy]-, monomethyl ester can undergo various reactions:
Ester Hydrolysis: The compound can be hydrolyzed back to 1,3-benzenedicarboxylic acid and methanol.
Esterification: It can react with other alcohols to form different esters.
Substitution Reactions: The ester group can be substituted with other functional groups.
Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation or reduction.
- Acid catalysts (e.g., sulfuric acid)
- Alcohols (for esterification)
- Base (for hydrolysis)
Major Products:: The primary product is the monomethyl ester of 1,3-benzenedicarboxylic acid.
Aplicaciones Científicas De Investigación
1,3-Benzenedicarboxylic acid, 5-[(2E)-2-butenyloxy]-, monomethyl ester finds applications in:
Polymer Chemistry: As a monomer for synthesizing polyesters and copolymers.
Plasticizers: Used to improve flexibility and durability in plastics.
Pharmaceuticals: As a building block for drug molecules.
Coatings and Adhesives: Enhances properties of coatings and adhesives.
Mecanismo De Acción
The exact mechanism of action depends on its specific application. For example:
- In polymer chemistry, it participates in esterification reactions to form long-chain polymers.
- As a plasticizer, it improves the flexibility of polymer materials.
Comparación Con Compuestos Similares
1,3-Benzenedicarboxylic acid derivatives, such as dimethyl esters, are structurally related. the specific combination of the 5-[(2E)-2-butenyloxy]- group makes this compound unique.
Propiedades
Fórmula molecular |
C13H13O5- |
|---|---|
Peso molecular |
249.24 g/mol |
Nombre IUPAC |
3-[(E)-but-2-enoxy]-5-methoxycarbonylbenzoate |
InChI |
InChI=1S/C13H14O5/c1-3-4-5-18-11-7-9(12(14)15)6-10(8-11)13(16)17-2/h3-4,6-8H,5H2,1-2H3,(H,14,15)/p-1/b4-3+ |
Clave InChI |
XFCYEOGFGHWBEL-ONEGZZNKSA-M |
SMILES isomérico |
C/C=C/COC1=CC(=CC(=C1)C(=O)OC)C(=O)[O-] |
SMILES canónico |
CC=CCOC1=CC(=CC(=C1)C(=O)OC)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-1-Benzopyran-2-methanol, 6-fluoro-3,4-dihydro-alpha-[[(phenylmethyl)amino]methyl]-](/img/structure/B12067614.png)







![Glycine, N-[2-[(carboxymethyl)[(2-hydroxyphenyl)methyl]amino]ethyl]-N-[(2-hydroxyphenyl)methyl]-, 1-ethyl ester, monosodium salt (9CI)](/img/structure/B12067661.png)

![[4-(2,2-Difluoropropoxy)phenyl]methanamine](/img/structure/B12067676.png)

![[7-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-4-chloropyrrolo[2,3-d]pyrimidin-5-yl]methanol](/img/structure/B12067699.png)
![2-(4-Chloro-5-methylpyrrolo[2,3-d]pyrimidin-7-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-3-methyloxolan-3-ol](/img/structure/B12067704.png)
